mPGES-1 Inhibition vs. Halogenated Analogs
(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone demonstrates quantifiable inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the pro-inflammatory and pro-tumorigenic PGE2 pathway [1]. In contrast, a closely related analog, (3-Chlorophenyl)(4-methylpiperazin-1-yl)methanone, shows no activity against mPGES-1 but instead exhibits weak affinity (Ki = 3.88 µM) for the histamine H4 receptor, a completely different target [2]. This highlights that the 3-bromo substitution confers a unique target engagement profile not predictable from other halogenated analogs.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 506 nM |
| Comparator Or Baseline | (3-Chlorophenyl)(4-methylpiperazin-1-yl)methanone: No mPGES-1 activity; Ki = 3.88 µM for Histamine H4 receptor. |
| Quantified Difference | Qualitative difference in primary target (mPGES-1 vs. H4 receptor). |
| Conditions | Target compound: mPGES-1 in IL-1beta-stimulated human A549 cell microsomal membranes, 15 min incubation. Comparator: Histamine H4 receptor binding assay, pH 7.4, 4°C. |
Why This Matters
This matters because selecting the bromo- analog is essential for projects targeting mPGES-1, whereas the chloro- analog would be an inappropriate and ineffective tool for this purpose.
- [1] BindingDB. BDBM50360819 (CHEMBL1934797). Affinity Data for (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone. View Source
- [2] BindingDB. BDBM189344. Affinity Data for (3-Chlorophenyl)(4-methylpiperazin-1-yl)methanone. View Source
